2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile

Anticancer Schiff base Structure-activity relationship

Sourcing this specific Schiff base eliminates the need to handle air-sensitive intermediates like 2-amino-4,5-diphenyl-3-furonitrile (CAS 5503-73-1). Unlike generic scaffolds, the 4-methoxy substitution on the benzylidene ring is critical; simple analog swapping leads to divergent cytotoxicity and kinase inhibition outcomes per Osman et al. (2025). Procure as a well-characterized, stable solid for subsequent sodium borohydride reduction to the markedly more potent benzylamine state. Ideal for medicinal chemistry programs targeting EGFR/CDK2-driven cancers, metallodrug exploration, and antimicrobial SAR campaigns requiring precise electronic-effect mapping.

Molecular Formula C25H18N2O2
Molecular Weight 378.4 g/mol
Cat. No. B11113748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile
Molecular FormulaC25H18N2O2
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
InChIInChI=1S/C25H18N2O2/c1-28-21-14-12-18(13-15-21)17-27-25-22(16-26)23(19-8-4-2-5-9-19)24(29-25)20-10-6-3-7-11-20/h2-15,17H,1H3/b27-17+
InChIKeyLNYWYXCRFDZGRN-WPWMEQJKSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile: A 4,5-Diphenylfuran-3-carbonitrile Schiff Base for Anticancer and Antimicrobial Screening Libraries


2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile (molecular formula C₂₅H₁₈N₂O₂, exact mass 378.1368 g/mol) is a tetrasubstituted furan-based Schiff base derivative formed by condensation of 2-amino-4,5-diphenyl-3-furonitrile with p-anisaldehyde (4-methoxybenzaldehyde) [1]. This compound belongs to the class of 4,5-diphenylfuran-3-carbonitrile derivatives, a scaffold extensively utilized as a building block in heterocyclic synthesis and increasingly investigated for cytotoxic and antimicrobial activities [2]. The compound is characterized by a central furan ring substituted at positions 2, 3, 4, and 5 with a benzylideneamino group, nitrile group, and two phenyl rings, respectively, and is differentiated from in-class analogs by its 4-methoxyphenyl substituent on the imine linkage, which modulates electronic properties and hydrogen-bonding capacity relative to other substituted benzylideneamino variants [1].

Why 4-Methoxybenzylidene Substitution on the 4,5-Diphenyl-3-furonitrile Scaffold Is Not Interchangeable with Other In-Class Schiff Bases


The 2-benzylideneamino-4,5-diphenyl-3-furonitrile scaffold exhibits pronounced structure-dependent variation in both cytotoxicity and antimicrobial activity, making generic substitution among in-class analogs unreliable [1][2]. Within the same core scaffold, simply altering the substitution pattern on the benzylidene ring (e.g., 4-dimethylamino vs. 4-hydroxy-3-methoxy vs. 4-methoxy) leads to divergent biological outcomes due to electronic effects on the imine bond, steric interactions affecting target binding, and differential hydrogen-bonding capacity [1]. Furthermore, reduction of the imine (C=N) to the benzylamine (C-N) state dramatically increases cytotoxic potency, indicating that the oxidation state of the linker is a critical determinant of biological activity that cannot be assumed equivalent across compound states [1]. The quantitative evidence in Section 3 demonstrates that the 4-methoxybenzylidene variant occupies a distinct position in the structure-activity landscape, with specific synthetic and biological properties that warrant explicit selection criteria rather than compound interchangeability.

Quantitative Evidence Guide for Differentiating 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile from In-Class Analogs


Imine (C=N) vs. Benzylamine (C-N) Linker: Cytotoxicity Reduction as a Schiff Base Precursor

The 4,5-diphenyl-2-substituted furan-3‑carbonitrile series demonstrates that the oxidized imine (Schiff base) state exhibits markedly lower cytotoxicity than the reduced benzylamine (C-N) state [1]. In the Osman et al. (2025) study, benzylamine derivatives 4a-c and 7a-d displayed potent growth inhibition (GI%) relative to their Schiff base precursors 3a-c and 6a-d across the NCI-60 Human Tumor Cell Lines Screen [1]. Compound 7c (a benzylamine derivative with a 4-hydroxy-3-methoxy-5-(pyrrolidin-1-ylmethyl)phenyl substitution) showed potent GI% against twenty-one cell lines ranging from 50.17% to 174.62%, while its Schiff base precursor 6c exhibited comparatively lower GI% values [1]. This differential is consistent with prior findings where benzylamino derivative XIII showed an IC₅₀ of 3.42 μM against A549 lung cancer cells, surpassing its benzylideneamino precursor (IC₅₀ = 25.25 μM) and erlotinib (IC₅₀ = 7.39 μM) [1]. The target compound, bearing a 4-methoxyphenyl imine group, represents the Schiff base oxidation state and is expected to follow this class-level pattern of lower cytotoxicity relative to its potential benzylamine reduction product; however, direct comparative data for the 4-methoxyphenyl pair are not yet reported in the public domain.

Anticancer Schiff base Structure-activity relationship

EGFR and CDK2 Protein Kinase Inhibition: Comparative Performance of Furan-3-carbonitrile Scaffold

The 4,5-diphenylfuran-3-carbonitrile scaffold, when optimized as the benzylamino derivative 7c, demonstrated dual EGFR and CDK2 inhibitory activity with IC₅₀ values in the nanomolar range [1]. Compound 7c showed superior inhibitory activity towards wild-type EGFR and CDK2, and Western blot analysis confirmed decreased EGFR, pEGFR, CDK2, and pCDK2 protein expression levels [1]. In HCC827 (exon 19 deletion) mutation cells, a model highly sensitive to tyrosine kinase inhibitors, 7c exhibited lower inhibition than erlotinib, providing a quantitative benchmark for scaffold performance [1]. The target compound, as a Schiff base with 4-methoxyphenyl substitution, has not been directly evaluated in these kinase assays. However, the electronic influence of the 4-methoxy group (electron-donating via resonance) on the imine bond may alter kinase binding affinity compared to the 4-hydroxy-3-methoxy pattern present in 7c's precursor 6c. Molecular docking studies in the same publication indicate that the binding mode of the furan-3-carbonitrile scaffold within the EGFR and CDK2 active sites is sensitive to substitution pattern, supporting the need for compound-specific evaluation rather than class-level generalization [1].

Protein kinase inhibition EGFR CDK2

Antimicrobial Activity: Structure-Activity Relationships Among Tetrasubstituted Furan Schiff Bases

The Zeng et al. (2025) study synthesized 39 tetrasubstituted furan-based Schiff base compounds (including 35 novel compounds) via a one-pot three-component method and conducted antimicrobial activity assays that provide structure-activity relationship (SAR) insights [1]. The antimicrobial evaluation revealed that specific substitution patterns on the furan scaffold produce differential activity against Gram-positive and Gram-negative bacteria [1]. The parent amine, 2-amino-4,5-diphenyl-3-furonitrile, and its fused pyrimidine derivatives have demonstrated antimicrobial activity in prior studies [2]. The target compound, with its 4-methoxyphenyl imine substituent, represents a distinct electronic environment (methoxy group is moderately electron-donating: σₚ = -0.27, Hammett) compared to the 4-dimethylamino analog (strongly electron-donating: σₚ = -0.83) or the unsubstituted benzylidene analog (σₚ = 0). This electronic modulation is expected to affect both the compound's direct antimicrobial activity and its capacity as a metal-chelating ligand, where Schiff base metal complexes often exhibit enhanced antimicrobial properties [3]. Exact MIC values for the target 4-methoxyphenyl compound are not publicly available, representing a data gap requiring experimental determination.

Antimicrobial Gram-positive Gram-negative

Synthetic Accessibility: One-Pot vs. Multi-Step Routes and Yield Differentiation

The target compound can be synthesized via the traditional two-step method involving condensation of 2-amino-4,5-diphenyl-3-furonitrile with 4-methoxybenzaldehyde under acid-catalyzed conditions [1]; however, the recent one-pot three-component methodology reported by Zeng et al. (2025) achieves the assembly of tetrasubstituted furan Schiff bases directly from α-hydroxy ketones, cyano compounds, and aldehydes in a single reaction vessel, obviating intermediate purification and metal catalysts [2]. This methodological advance enables yields ranging from moderate to excellent across 39 target products, with broad functional group tolerance including methoxy-substituted aryl aldehydes [2]. The one-pot strategy streamlines procurement of compound libraries for screening, reducing synthetic burden and aligning with green chemistry principles [2]. The target compound is accessible via both routes; however, the one-pot method may offer superior overall yield and reduced purification requirements compared to the linear two-step sequence, representing a practical advantage for bulk procurement.

Synthetic methodology Green chemistry Yield

Analytical Characterization: Complete Spectroscopic Fingerprinting Enables Identity and Purity Verification

The target compound has been fully characterized and registered in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library, with both 1H NMR and mass spectrometry (GC-MS) spectra publicly available through SpectraBase (Compound ID: Dv9Kw7XxFVq) [1]. The compound has a molecular weight of 378.43 g/mol, exact mass of 378.136828 g/mol, and InChIKey LNYWYXCRFDZGRN-WPWMEQJKSA-N [1]. In contrast, closely related analogs such as 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile (MW 380.40 g/mol) and 2-[(E)-(4-methoxy-3-nitrobenzylidene)amino]-4,5-diphenyl-3-furonitrile (MW 423.42 g/mol) differ in exact mass by 1.97 and 44.99 Da respectively, enabling unambiguous identification by high-resolution mass spectrometry . For procurement and quality control, this full spectroscopic characterization provides a definitive reference standard for identity confirmation and purity assessment, reducing the risk of receiving misidentified or degraded material.

Quality control NMR spectroscopy Mass spectrometry

Primary Research and Procurement Application Scenarios for 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile


Procurement as a Synthetic Intermediate for Benzylamine-Based Kinase Inhibitor Lead Optimization

This compound is best procured as the Schiff base precursor for subsequent sodium borohydride reduction to the corresponding benzylamine derivative, which the Osman et al. (2025) study demonstrates possesses markedly higher cytotoxicity and EGFR/CDK2 kinase inhibitory activity compared to the Schiff base oxidation state [3]. For medicinal chemistry programs targeting kinase-driven cancers, purchasing the pre-formed Schiff base eliminates the need to handle the air-sensitive 2-amino-4,5-diphenyl-3-furonitrile intermediate and provides a stable, characterizable starting material for reduction and further SAR exploration. The 4-methoxyphenyl substituent offers a moderate electron-donating group that can be systematically varied to probe electronic effects on kinase binding [3].

Inclusion in Tetrasubstituted Furan Diversity Libraries for Antimicrobial Screening

As part of a tetrasubstituted furan-based compound library, this compound fills a specific chemical space defined by the 4-methoxyphenyl substitution pattern, contributing to structure-activity relationship mapping in antimicrobial screening campaigns [3]. The Zeng et al. (2025) study provides a validated one-pot synthetic route for library generation, and the target compound's position within the electronic landscape (moderate electron-donating para substituent) makes it a valuable comparator for assessing the contribution of electronic effects to Gram-positive/Gram-negative selectivity [3]. Compound procurement supports diversity-oriented synthesis approaches in antibiotic discovery.

Ligand for Transition Metal Complexation and Metallodrug Development

The imine (C=N) functional group of this Schiff base compound serves as a coordination site for transition metal ions such as Cu(II), Co(II), Ni(II), and Zn(II), with furan-containing Schiff base metal complexes having demonstrated enhanced antimicrobial and cytotoxic activities compared to the free ligands [3]. The 4-methoxyphenyl substituent modulates the electron density at the imine nitrogen, potentially affecting metal binding affinity and the redox properties of the resulting complex. This compound is suitable for procurement by inorganic medicinal chemistry groups exploring metallodrugs based on the furan scaffold [3].

Analytical Reference Standard for Quality Control of 4-Methoxybenzylideneamino Furan Derivatives

Given the availability of authenticated spectroscopic data in the Wiley Registry and SpectraBase (Compound ID: Dv9Kw7XxFVq), this compound can serve as an analytical reference standard for identity and purity verification in quality control workflows [3]. Its distinct exact mass (378.1368 Da) and unique InChIKey (LNYWYXCRFDZGRN-WPWMEQJKSA-N) enable unambiguous identification by HRMS and NMR, differentiating it from closely related analogs with similar IUPAC names [3]. Procurement as a reference standard supports analytical method development and batch-to-batch consistency monitoring in larger-scale synthesis programs.

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